molecular formula C7H13ClN4O B3009588 5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride CAS No. 2413886-27-6

5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride

Cat. No. B3009588
CAS RN: 2413886-27-6
M. Wt: 204.66
InChI Key: CVZHFRXHBYPSEY-UHFFFAOYSA-N
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Description

Azetidine is a basic heterocyclic organic compound with the molecular formula C3H7N. It is a saturated four-membered ring with a nitrogen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The term “N,N-dimethyl” suggests that two methyl groups are attached to a nitrogen atom in the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Without more specific information, it’s difficult to predict the exact reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. These could include properties like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Antimicrobial and Anticancer Applications

Compounds similar to 5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride have been extensively studied for their antimicrobial and anticancer properties. Research has shown that derivatives of 1,3,4-oxadiazole, which is structurally related, demonstrate significant antimicrobial and anticancer activities:

  • Antimicrobial Activity : Schiff base indole derivatives bearing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties have been synthesized, showing excellent antibacterial and antifungal activities. One compound in particular, 4a, displayed high activity against Mycobacterium tuberculosis (Verma et al., 2019)【Verma et al., 2019】.

  • Anticancer Properties : Some derivatives have shown promise in anticancer applications. For instance, compounds 4e and 6e displayed remarkable cytotoxic activity against tumor cell lines (Verma et al., 2019)【Verma et al., 2019】. Additionally, the anti-proliferative activity of certain 1,3,4-oxadiazole N-Mannich bases was evaluated, revealing their potential against prostate cancer and other cancer cell lines (Al-Wahaibi et al., 2021)【Al-Wahaibi et al., 2021】.

Other Applications

Besides their antimicrobial and anticancer activities, these compounds have also been researched for other potential uses:

  • Antioxidant Activities : Schiff base indole derivatives with 1,3,4-oxadiazole showed strong antioxidant properties, particularly in ferrous ion reducing and metal chelating activities (Verma et al., 2019)【Verma et al., 2019】.

  • Potential in Pesticide Development : A study on pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety revealed excellent insecticidal and fungicidal activities, suggesting the potential use of related compounds in pesticide development (Liu et al., 2021)【Liu et al., 2021】.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a drug, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

5-(azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c1-11(2)7-9-6(12-10-7)5-3-8-4-5;/h5,8H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCYMLSRTCUHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azetidin-3-yl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine;hydrochloride

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